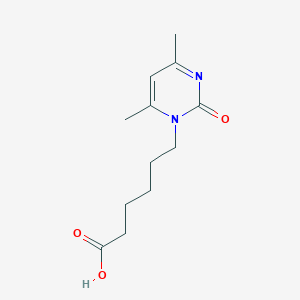
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including the Aza-Claisen rearrangement and Bischler-Napieralski reaction, to construct complex molecular frameworks. For instance, the thermal Aza-Claisen rearrangement of specific N-methylamino[1]benzothiopyran-2-ones in refluxing conditions has been employed to generate heterocyclic compounds with significant yields (Majumdar & Samanta, 2004). Similarly, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-Aryl-4-hydroxybutyl)benzamides into pyrroles, demonstrating the versatility of these methods in synthesizing complex structures (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of compounds akin to the one of interest often reveals a complex arrangement of atoms and bonds. X-ray crystallographic analysis has played a pivotal role in determining the configurations of such molecules, establishing their spatial arrangements and confirming the presence of specific functional groups (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Chemical reactions involving these molecules can include transformations under Bischler-Napieralski conditions, leading to the formation of heterocyclic structures. The reactivity of these compounds is often influenced by their functional groups, enabling a range of reactions that can be exploited for further synthetic applications (Browne, Skelton, & White, 1981).
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of novel compounds with antihypertensive activity, demonstrating the potential of derivatives in the treatment of hypertension through mechanisms such as potassium channel activation. This indicates a broader application in cardiovascular diseases (Frederick Cassidy et al., 1992).
- The exploration of hydroxamic acids in plant defense suggests the role of related compounds in agricultural chemistry, enhancing resistance to pests and diseases (H. Niemeyer, 1988).
Chemical Synthesis and Mechanisms
- The development of bioactive heterocycles through aza-Claisen rearrangement, highlighting the synthetic versatility of compounds for creating pharmacologically active molecules (K. Majumdar & S. Samanta, 2004).
- Investigations into nucleoside and nucleotide derivatives for antiviral and cytostatic activities, suggesting the utility of benzamide derivatives in developing antiviral agents (C R Petrie et al., 1986).
Advanced Applications
- The study on metalloligands for designing single-molecule magnets, indicating potential applications in materials science and nanotechnology (J. Costes et al., 2010).
- Pharmacokinetic and tissue distribution studies of novel inhibitors, reflecting the importance of such compounds in developing therapeutics for fibrosis and possibly other diseases (Y. W. Kim et al., 2008).
properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(thian-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-18(2,21)11-8-14-4-6-15(7-5-14)17(20)19(3)16-9-12-22-13-10-16/h4-7,16,21H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSQPYRKZKOWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)C2CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

